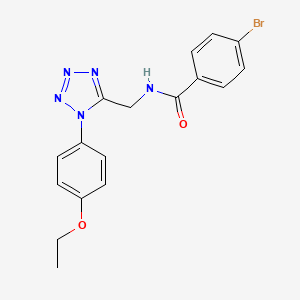
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that incorporates a bromine atom, a tetrazole ring, and a benzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C15H16BrN5O, with a molecular weight of 402.2 g/mol. The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, enhancing its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₅O |
| Molecular Weight | 402.2 g/mol |
| CAS Number | 1005292-28-3 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to modulate the activity of various biological targets. This mechanism is crucial for its application in drug design, particularly for compounds aimed at treating cancer and inflammatory diseases.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival. For instance, studies have shown that related compounds can inhibit HSET (KIFC1), a protein essential for centrosome clustering in cancer cells, leading to multipolar mitotic spindles and subsequent cell death .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of enzymes, thereby inhibiting their function. This property is particularly valuable in developing drugs targeting specific pathways in cancer and other diseases.
Study 1: Anticancer Effects
In a study focusing on the anticancer effects of tetrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another research effort investigated the mechanistic insights into how this compound interacts with HSET proteins. Fluorescence microscopy revealed that treatment with the compound resulted in increased multipolarity in centrosome-amplified human cancer cells, confirming its role as an effective inhibitor .
Comparison with Related Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor Activity | Enzyme Inhibition |
|---|---|---|
| This compound | High | Moderate |
| 3-bromo-N-(4-methoxyphenyl)benzamide | Moderate | Low |
| 3-bromo-N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide | High | High |
Propiedades
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBREFIOJKAZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














